3-(3,4-dichlorophenyl)benzoic Acid
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(3,4-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-11-5-4-9(7-12(11)15)8-2-1-3-10(6-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGKPPXJOKCBBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC(=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374197 | |
| Record name | 3-(3,4-dichlorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
844878-91-7 | |
| Record name | 3-(3,4-dichlorophenyl)benzoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Transformations of 3 3,4 Dichlorophenyl Benzoic Acid and Its Analogues
Synthetic Routes to 3-(3,4-Dichlorophenyl)benzoic Acid
The construction of the core biphenyl (B1667301) structure of this compound is primarily achieved through modern cross-coupling reactions. These methods provide efficient and versatile pathways to form the crucial aryl-aryl carbon-carbon bond.
Established Methodologies for Aryl-Aryl Carbon-Carbon Bond Formation (e.g., Suzuki, Stille, Heck couplings)
Palladium-catalyzed cross-coupling reactions are the cornerstone for synthesizing biaryl compounds, including this compound. The Suzuki-Miyaura, Stille, and Heck reactions are among the most powerful and widely utilized methods. wikipedia.orgtaylorandfrancis.comlibretexts.org
Suzuki-Miyaura Coupling: This reaction is one of the most reliable and powerful methods for the synthesis of biaryl derivatives. taylorandfrancis.com It involves the coupling of an organoboron compound (typically a boronic acid or ester) with an organohalide or triflate, catalyzed by a palladium(0) complex. libretexts.orgorganic-chemistry.org The reaction offers the advantages of mild reaction conditions, commercial availability of many boronic acids, and low toxicity of the boron-containing byproducts. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of 3-bromobenzoic acid (or its ester) with 3,4-dichlorophenylboronic acid, or conversely, 3-carboxyphenylboronic acid with 1-bromo-3,4-dichlorobenzene.
Stille Coupling: The Stille reaction provides a versatile method for creating carbon-carbon bonds by coupling an organotin compound (organostannane) with a variety of organic electrophiles, including aryl halides. wikipedia.org A key advantage of the Stille coupling is its excellent tolerance for a wide range of functional groups, such as carboxylic acids, which means that protection of the benzoic acid moiety is often not required. openochem.org The mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgopenochem.org The synthesis of this compound via Stille coupling would proceed by reacting a halogenated benzoic acid derivative with a (3,4-dichlorophenyl)stannane reagent in the presence of a palladium catalyst.
Heck Coupling: The Mizoroki-Heck reaction is another palladium-catalyzed process that forms a carbon-carbon bond, typically between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org While the classic Heck reaction forms a substituted alkene, variants like the reductive Heck reaction can be used to forge alkyl-aryl linkages. nih.gov For the direct synthesis of the biphenyl core of this compound, the Heck reaction is less direct than Suzuki or Stille couplings, which are specifically designed for aryl-aryl bond formation.
Table 1: Comparison of Key Aryl-Aryl Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron (e.g., boronic acid) | Organotin (organostannane) |
| Key Advantages | Low toxicity of byproducts, high stability and availability of reagents. organic-chemistry.org | Excellent functional group tolerance, air and moisture stable reagents. wikipedia.orgopenochem.org |
| Common Catalyst | Palladium(0) complexes. libretexts.org | Palladium(0) complexes. openochem.org |
| Typical Electrophile | Aryl or vinyl halides/triflates. organic-chemistry.org | Aryl or vinyl halides/triflates. openochem.org |
Approaches Utilizing Halogenated Benzoic Acid and Dichlorophenyl Precursors
The most direct synthetic strategies for this compound involve the coupling of two key precursors: a halogenated benzoic acid derivative and a dichlorophenyl-containing reagent.
A common approach is the Suzuki-Miyaura coupling between a 3-halobenzoic acid (e.g., 3-bromobenzoic acid or 3-iodobenzoic acid) and 3,4-dichlorophenylboronic acid. The halogen on the benzoic acid acts as the electrophilic partner, while the boronic acid on the dichlorophenyl ring serves as the nucleophilic partner. The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, and a base like potassium carbonate or sodium carbonate. organic-chemistry.orgmdpi.com
Alternatively, the roles can be reversed. One could couple 3-boronobenzoic acid with a halogenated 3,4-dichlorobenzene (e.g., 1-bromo-3,4-dichlorobenzene or 1-iodo-3,4-dichlorobenzene). The choice of reactants often depends on the commercial availability and stability of the starting materials. The synthesis of various substituted dichlorobenzoic acids and their derivatives is well-documented, providing a range of potential precursors for these coupling reactions. prepchem.comnih.govchemicalbook.com
Design and Synthesis of Structurally Related Benzoic Acid Derivatives Containing the 3,4-Dichlorophenyl Moiety
Once the this compound core is synthesized, it can be further modified to create a diverse library of analogues. These modifications can be targeted at the benzoic acid ring, the dichlorophenyl substituent, or can involve the introduction of various linker groups at the carboxylic acid position.
Functionalization Strategies on the Benzoic Acid Ring System
The carboxylic acid group of this compound is a prime site for functionalization. Standard organic transformations can be applied to convert the carboxylic acid into a variety of other functional groups.
For instance, the synthesis of hydrazone derivatives begins with the conversion of the parent acid. A multi-step process can involve the reaction of phthalic anhydride (B1165640) with dichlorobenzene to produce a related keto-acid, which is then esterified and subsequently reacted with hydrazine (B178648) hydrate (B1144303) to form a hydrazide. wisdomlib.orgresearchgate.net This hydrazide, a derivative of the benzoic acid, serves as a key intermediate that can be further reacted with various acetophenones to yield a series of hydrazone derivatives. wisdomlib.org This demonstrates how the carboxylic acid function can be transformed into an amide-like linkage (hydrazide) and then used as a handle for further diversification.
Chemical Modifications on the Dichlorophenyl Substituent
While the 3,4-dichloro substitution pattern is often a desired feature, modifications on this ring are chemically possible, though less commonly reported for this specific class of compounds. Strategies could theoretically involve nucleophilic aromatic substitution to replace one or both chlorine atoms, although this typically requires harsh conditions or the presence of strong electron-withdrawing groups. Palladium-catalyzed cross-coupling reactions could also be envisioned to replace the chlorine atoms, for example, through Buchwald-Hartwig amination or cyanation reactions, to introduce new functional groups onto the dichlorophenyl ring. However, selective modification of one chlorine over the other would present a significant regiochemical challenge.
Derivatization through Diverse Linker Variations (e.g., amide, urea (B33335), sulfamoyl, oxazole (B20620), thiourea (B124793) linkages)
A major strategy for creating analogues of this compound is to derivatize the carboxylic acid group, introducing different linker moieties that connect the biphenyl core to other chemical entities.
Amide Linkages: As mentioned, the formation of amides and related structures like hydrazides is a straightforward derivatization. Reacting the parent acid (or its more reactive acid chloride) with various amines or hydrazines yields the corresponding amides or hydrazides. wisdomlib.orgresearchgate.net
Urea and Thiourea Linkages: Urea and thiourea functionalities can be incorporated to create analogues. For example, N-(3,4-dichlorophenyl)thiourea can be synthesized by refluxing 3,4-dichloroaniline (B118046) with hydrochloric acid and ammonium (B1175870) thiocyanate (B1210189). nih.gov While not a direct derivatization of the benzoic acid, this shows a common method for creating the (3,4-dichlorophenyl)thiourea moiety. A benzoic acid can be functionalized with a urea linker by reacting an aminobenzoic acid with an isocyanate. nih.gov A thiourea derivative of benzoic acid, 2-(3-ethylthioureido)benzoic acid, has also been prepared, demonstrating the feasibility of this linkage. nih.gov A commercially available example, 1-(3,4-dichlorobenzoyl)-3-(3,4-dichlorophenyl)-2-thiourea, highlights a structure where a dichlorobenzoyl group is linked via a thiourea moiety to a dichlorophenyl group. sigmaaldrich.com
Sulfamoyl Linkages: Sulfamoylbenzoic acid derivatives are another important class of compounds. google.com These are typically synthesized by reacting a substituted aniline (B41778) with a chlorosulfonated benzoic acid derivative. For example, 3-((4-chlorophenyl)sulfamoyl)benzoic acid is a known compound. nih.gov The synthesis of analogues would involve reacting an appropriate aminobiphenyl precursor with a sulfonyl chloride or vice versa.
Oxazole Linkages: The oxazole ring can serve as a bioisostere for the carboxylic acid or as a linker. Biphenyl oxazole derivatives can be synthesized in high yields through Suzuki-Miyaura cross-coupling of a bromo-phenyloxazole with various boronic acids. nih.gov This indicates that a precursor like 3-(3,4-dichlorophenyl)-bromobenzene could be coupled with an oxazole-boronic acid, or a (3,4-dichlorophenyl)boronic acid could be coupled with a 3-(bromophenyl)oxazole to generate these types of analogues. Oxazoles themselves can be synthesized through various methods, including the Robinson-Gabriel synthesis from 2-acylamino-ketones. derpharmachemica.com
Table 2: Examples of Linker Variations for Benzoic Acid Derivatives
| Linker Type | General Synthetic Approach | Precursor Example |
|---|---|---|
| Amide | Acylation of an amine with a carboxylic acid (or its activated form). | 3-(3,4-Dichlorophenyl)benzoyl chloride + Amine |
| Urea | Reaction of an amine with an isocyanate. | 3-Amino-(3',4'-dichlorobiphenyl) + Isocyanate |
| Thiourea | Reaction of an amine with a thiocyanate or isothiocyanate. nih.gov | 3,4-Dichloroaniline + Ammonium thiocyanate nih.gov |
| Sulfamoyl | Reaction of an amine with a sulfonyl chloride. | 3-Amino-(3',4'-dichlorobiphenyl) + Sulfonyl chloride |
| Oxazole | Suzuki coupling of a bromo-phenyloxazole with a boronic acid. nih.gov | (3,4-Dichlorophenyl)boronic acid + 3-(Bromophenyl)oxazole |
Incorporation into Polycyclic and Heterocyclic Frameworks
The dichlorinated biphenyl structure of this compound and its analogues is a key starting point for the construction of various heterocyclic systems. These include, but are not limited to, benzoxazinones, oxadiazoles, quinazolinones, thiadiazoles, azetidinones, and pyridazines.
Benzoxazinones:
The synthesis of 2-(3,4-dichlorophenyl)-4H-benzo[d] sphinxsai.commdpi.comoxazin-4-one has been reported, demonstrating the direct incorporation of the dichlorophenyl moiety into a benzoxazinone (B8607429) framework. sphinxsai.com A general method for synthesizing 2-substituted-4H-3,1-benzoxazin-4-ones involves the reaction of anthranilic acid with an appropriate acid chloride in pyridine. researchgate.net For instance, the reaction of anthranilic acid with 3,4-dichlorobenzoyl chloride would yield the target benzoxazinone. The reaction mechanism proceeds through the formation of an N-acylanthranilic acid intermediate, which then undergoes cyclodehydration. researchgate.net Alternative methods include transition-metal-free oxidative cascade reactions using iodine as a catalyst. sphinxsai.com
Oxadiazoles:
The 3-(3,4-dichlorophenyl) group can be readily incorporated into 1,2,4-oxadiazole (B8745197) and 1,3,4-oxadiazole (B1194373) rings. For example, 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole was synthesized through the condensation of 3,4-dichlorobenzamidoxime with methyl 1H-indole-5-carboxylate in a superbasic medium of NaOH/DMSO. mdpi.compreprints.orgmiddlebury.eduresearchgate.net The precursor, 3,4-dichlorobenzamidoxime, can be prepared from 3,4-dichlorobenzonitrile. mdpi.comnih.gov
Derivatives of 1,3,4-oxadiazole, such as 5-(3,4-dichlorophenyl)-2-(aroylmethyl)thio-1,3,4-oxadiazoles and 5-(3,4-dichlorophenyl)-3-[(4-substitutedpiperazin-1-yl)methyl]-1,3,4-oxadiaxole-2(3H)-thiones, have also been synthesized. middlebury.eduliberty.edu The synthesis of the latter involves a Mannich reaction with the parent 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thione. middlebury.edu
Quinazolinones:
The synthesis of quinazolinone derivatives bearing the 3,4-dichlorophenyl group has been achieved. A notable example is the preparation of 6,8-dibromo-2-(3,4-dichlorophenyl)quinazolin-4(3H)-one, which serves as a building block for further derivatization. sphinxsai.com
Thiadiazoles:
The 1,3,4-thiadiazole (B1197879) scaffold can be constructed using 3,4-dichlorobenzoic acid as a starting material. While specific examples for the 3,4-dichloro substitution are not prevalent in the provided results, the synthesis of 1,3,4-thiadiazole derivatives with a 2,4-dichlorophenyl group has been described, indicating the feasibility of this transformation. nih.gov These syntheses often involve the reaction of a substituted benzoic acid with thiosemicarbazide (B42300) in the presence of a dehydrating agent like phosphorus oxychloride.
Azetidinones:
Azetidinone (β-lactam) rings are typically formed through the cycloaddition of a ketene (B1206846) and an imine (Schiff base). acs.orgclockss.org To incorporate the 3,4-dichlorophenyl group, one could start from 3,4-dichlorobenzaldehyde (B146584) to form the corresponding Schiff base with a suitable amine. Subsequent reaction with chloroacetyl chloride in the presence of a base like triethylamine (B128534) would yield the desired 3-chloro-4-(3,4-dichlorophenyl)azetidin-2-one derivative. preprints.orgnih.govijpsjournal.com
Pyridazines:
The synthesis of pyridazine (B1198779) derivatives often involves the condensation of a 1,4-dicarbonyl compound with hydrazine or its derivatives. liberty.edumdpi.compnrjournal.com To obtain pyridazines with a 3,4-dichlorophenyl substituent, one would need a precursor like a 1,4-diketone bearing this group. Such precursors can be synthesized from 3,4-dichlorobenzoyl derivatives through various organic reactions.
Advanced Synthetic Methodologies and Catalysis in Derivative Preparation
Modern synthetic organic chemistry offers a range of advanced methodologies and catalytic systems to improve the efficiency, selectivity, and environmental footprint of chemical transformations. These techniques are applicable to the synthesis of derivatives of this compound.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium catalysts are widely used for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki cross-coupling reaction, for instance, can be employed to synthesize complex molecules by coupling an organoboron compound with an organic halide. mdpi.com This methodology has been successfully used in the synthesis of novel quinazolinylphenyl-1,3,4-thiadiazole conjugates. mdpi.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. mdpi.com Another important palladium-catalyzed reaction is the Hiyama coupling, which has been utilized for the synthesis of 4-sila-4H-benzo[d] sphinxsai.commdpi.comoxazines. nih.govsemanticscholar.org
Copper-Catalyzed Reactions:
Copper catalysts offer a cost-effective alternative to palladium for certain cross-coupling reactions. Copper-catalyzed reactions have been developed for the synthesis of various heterocyclic compounds, including sulfonamides and pyrroles. nih.govnih.gov These reactions often proceed under mild conditions and exhibit good functional group tolerance.
Microwave-Assisted Synthesis:
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, higher yields, and cleaner reactions compared to conventional heating methods. sphinxsai.comnih.govijpsjournal.commdpi.compnrjournal.com This green chemistry approach has been successfully applied to the synthesis of a wide range of heterocyclic compounds, including benzimidazoles, dihydropyrimidines, coumarins, and quinoxalines. sphinxsai.com The efficiency of microwave-assisted synthesis stems from the direct interaction of the electromagnetic field with the molecules, leading to rapid and uniform heating. pnrjournal.com
One-Pot Syntheses:
One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offer significant advantages in terms of efficiency and resource conservation. organic-chemistry.orgrsc.org A one-pot pathway for the preparation of 4-substituted 1,2,4-triazolidine-3,5-diones has been developed, which involves the reaction of anilines with ethyl chloroformate, followed by reaction with ethyl carbazate (B1233558) and subsequent cyclization. organic-chemistry.org
Spectroscopic and Structural Characterization Techniques for Synthesized Compounds
The structural elucidation of newly synthesized derivatives of this compound is a critical step to confirm their identity and purity. A combination of spectroscopic techniques is typically employed for this purpose.
The primary methods for characterization include:
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups in a molecule. conicet.gov.arresearchgate.netdocbrown.info Characteristic absorption bands can confirm the formation of the desired heterocyclic ring and the presence of other functional groups introduced during the synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the structure of a molecule, including the number and types of protons and carbons, their chemical environment, and their connectivity. mdpi.comresearchgate.netpreprints.orgresearchgate.netrsc.orgspectrabase.comchemicalbook.comchemicalbook.comresearchgate.netresearchgate.netdrugbank.com
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns. mdpi.comresearchgate.netnih.govrsc.org High-resolution mass spectrometry (HRMS) provides the exact mass of the molecular ion, which allows for the determination of the elemental composition. mdpi.comresearchgate.netrsc.org
Below are tables summarizing the characteristic spectroscopic data for some of the synthesized heterocyclic frameworks incorporating the 3-(3,4-dichlorophenyl) moiety.
| Technique | Characteristic Peaks/Signals | Reference |
|---|---|---|
| IR (cm⁻¹) | ~1750-1770 (C=O, benzoxazinone), ~1620 (C=N) | conicet.gov.ar |
| ¹H NMR (δ, ppm) | Aromatic protons of the dichlorophenyl ring typically appear as multiplets in the range of 7.5-8.2 ppm. Protons of the benzoxazinone core will have distinct signals depending on their substitution pattern. | conicet.gov.ar |
| ¹³C NMR (δ, ppm) | The carbonyl carbon of the benzoxazinone ring appears around 160-165 ppm. Aromatic carbons show signals in the range of 110-150 ppm. | conicet.gov.ar |
| Mass Spec (m/z) | The molecular ion peak corresponding to the calculated molecular weight of the derivative is observed. Fragmentation patterns can reveal the loss of CO and other characteristic fragments. |
| Compound | Technique | Characteristic Peaks/Signals | Reference |
|---|---|---|---|
| 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 11.64 (s, 1H), 8.45 (s, 1H), 8.21 (d, J = 2.1 Hz, 1H), 8.03 (dd, J = 8.4, 2.0 Hz, 1H), 7.91–7.82 (m, 2H), 7.62 (d, J = 8.5 Hz, 1H), 7.54 (d, J = 3.2 Hz, 1H), 6.66 (d, J = 3.2 Hz, 1H) | mdpi.com |
| ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) | 178.05, 167.05, 139.17, 134.86, 132.79, 132.32, 129.32, 128.49, 127.74, 122.09, 121.25, 114.51, 113.17, 103.41 | mdpi.com | |
| HRMS (ESI) [M+H]⁺ | Calcd for C₁₆H₁₀Cl₂N₃O: 330.0196, Found: 330.0182 | mdpi.com | |
| 1-(3,4-Dichlorophenyl)-2-((5-(2-(4-morpholinophenyl)-1H-benzo[d]imidazol-6-yl)-1,3,4-oxadiazol-2-yl)thio)ethan-1-one | ¹H NMR (300 MHz, DMSO-d₆) δ (ppm) | 3.26 (4H, s, morpholine), 3.76 (4H, s, morpholine), 5.18 (2H, s, -S-CH₂), 7.11 (2H, d, J = 8.17 Hz, Ar-H), 7.68-7.77 (2H, m, Ar-H), 7.88 (1H, d, J = 8.42 Hz, Ar-H), 8.02-8.07 (4H, m, Ar-H), 8.31 (1H, s, Ar-H), 13.03 (1H, s-br., benzimidazole-NH) | acs.org |
| ¹³C NMR (75 MHz, DMSO-d₆) δ (ppm) | 40.73, 47.81, 66.41, 114.80, 116.59, 119.76, 120.67, 126.70, 127.48, 128.34, 128.93, 130.92, 131.74, 132.45, 135.70, 137.29, 152.82, 162.64, 166.69, 191.77 | acs.org |
| Technique | Characteristic Peaks/Signals | Reference |
|---|---|---|
| IR (cm⁻¹) | ~1680 (C=O, quinazolinone), ~3200-3400 (N-H) | clockss.org |
| ¹H NMR (δ, ppm) | Aromatic protons of the dichlorophenyl and quinazolinone rings appear in the range of 7.0-8.5 ppm. The N-H proton signal is typically observed as a broad singlet at lower field. | rsc.org |
| ¹³C NMR (δ, ppm) | The carbonyl carbon of the quinazolinone ring is found around 160-165 ppm. The carbon attached to the two nitrogen atoms (C2) appears around 150-155 ppm. Aromatic carbons are observed between 115 and 150 ppm. | researchgate.netspectrabase.com |
| Mass Spec (m/z) | The molecular ion peak is a key feature, and fragmentation often involves the loss of CO and parts of the substituent at the 2-position. | rsc.org |
| Technique | Characteristic Peaks/Signals | Reference |
|---|---|---|
| IR (cm⁻¹) | Characteristic bands for the C=N and C-S stretching vibrations of the thiadiazole ring. | nih.gov |
| ¹H NMR (δ, ppm) | Aromatic protons of the dichlorophenyl ring show characteristic splitting patterns in the aromatic region. | nih.gov |
| ¹³C NMR (δ, ppm) | The carbons of the thiadiazole ring typically resonate at lower field (e.g., >150 ppm). | nih.gov |
| Mass Spec (m/z) | The mass spectra of thiadiazoles often show the elimination of a nitrogen molecule from the molecular ion. | rsc.org |
| Technique | Characteristic Peaks/Signals | Reference |
|---|---|---|
| IR (cm⁻¹) | A strong absorption band for the β-lactam carbonyl group (C=O) is typically observed in the range of 1730-1760 cm⁻¹. | mdpi.com |
| ¹H NMR (δ, ppm) | The protons on the azetidinone ring have characteristic chemical shifts and coupling constants that can be used to determine the stereochemistry of the substituents. | chemicalbook.com |
| ¹³C NMR (δ, ppm) | The carbonyl carbon of the β-lactam ring resonates at a lower field (around 165-175 ppm) compared to a typical amide. | researchgate.net |
| Mass Spec (m/z) | Fragmentation often involves the cleavage of the four-membered ring. |
| Technique | Characteristic Peaks/Signals | Reference |
|---|---|---|
| IR (cm⁻¹) | Characteristic absorptions for the C=N and N-N bonds within the pyridazine ring, as well as bands for the aromatic C-H and C=C stretching vibrations. | liberty.edu |
| ¹H NMR (δ, ppm) | The protons on the pyridazine ring typically appear as doublets or multiplets in the downfield region of the spectrum (7.0-9.0 ppm). | clockss.org |
| ¹³C NMR (δ, ppm) | The carbons of the pyridazine ring resonate at lower field due to the presence of the two nitrogen atoms. | mdpi.com |
| Mass Spec (m/z) | The molecular ion peak is generally observed, and fragmentation can involve the loss of N₂ or cleavage of the ring. | mdpi.com |
Investigations into the Biological Activities and Molecular Targets of 3 3,4 Dichlorophenyl Benzoic Acid and Its Analogues
Enzyme Inhibition Mechanism Studies
The unique structural features of 3-(3,4-dichlorophenyl)benzoic acid and its analogues have positioned them as intriguing candidates for inhibiting various enzymes critical to the lifecycle of pathogens and the progression of human diseases. The following subsections explore the detailed research findings related to their inhibitory mechanisms against several key molecular targets.
Cysteine is a vital amino acid for the survival and pathogenesis of Mycobacterium tuberculosis, particularly in its dormant state, as it is a key component of mycothiol, which protects the bacterium from oxidative stress. nih.govdrugbank.commedchemexpress.com The enzyme Cysteine Synthase (CysM) is a critical player in the cysteine biosynthesis pathway of this pathogen. nih.govnih.gov
While direct studies on this compound are limited, research on its urea (B33335) derivatives has provided significant insights. A study identified 3-(3-(3,4-dichlorophenyl)ureido)benzoic acid as a potent inhibitor of CysM. nih.gov This compound was discovered through a screening campaign and was found to bind to the active site of the enzyme. nih.gov The binding affinity of this urea derivative was determined to have a dissociation constant (Kd) in the micromolar range, highlighting its potential as a lead compound for the development of novel anti-tuberculosis agents. nih.gov The study emphasized that the inhibition of CysM by these compounds could lead to a bactericidal effect, particularly in the nutrient-starved dormancy model of Mycobacterium tuberculosis. nih.gov
Table 1: Inhibition of Mycobacterium tuberculosis CysM by a Urea Derivative
| Compound Name | Target Enzyme | Pathogen | Inhibition Data (Kd) |
|---|
Data sourced from a study on CysM inhibitors. nih.gov
Replication Protein A (RPA) is a crucial single-stranded DNA-binding protein in eukaryotes, playing a vital role in DNA replication, repair, and recombination. drugbank.com The N-terminal domain of the RPA70 subunit (RPA70N) is a key site for protein-protein interactions (PPIs), making it an attractive target for cancer therapy. drugbank.com
Research has shown that the 3,4-dichlorophenyl moiety is a key feature in the design of potent RPA inhibitors. researchgate.netnih.gov While direct data on this compound is not available, the incorporation of a 3,4-dichlorophenyl group into other molecular scaffolds has led to significant improvements in binding affinity to RPA70N. For instance, a peptide containing a phenylalanine residue substituted with a 3,4-dichlorophenyl group exhibited a more than 100-fold increase in affinity for RPA70N. researchgate.net This highlights the importance of the dichlorophenyl substitution in driving the interaction with a hydrophobic pocket in the RPA70N domain. researchgate.net The disruption of these PPIs by such compounds can impair DNA damage response pathways, potentially sensitizing cancer cells to other therapeutic agents. drugbank.com
Soluble epoxide hydrolase (sEH) is a bifunctional enzyme with two distinct domains: a C-terminal hydrolase domain and an N-terminal phosphatase domain (sEH-P). nih.govnih.gov While the hydrolase function is well-studied, the phosphatase domain has emerged as a novel therapeutic target. nih.govnih.gov
A significant breakthrough in this area was the discovery of 4-(4-(3,4-Dichlorophenyl)-5-phenyloxazol-2-yl)butanoic acid (SWE101) as the first potent and in vivo active inhibitor of the sEH-P domain. nih.govnih.gov This compound, which features a prominent 3,4-dichlorophenyl group, was identified through optimization of an oxazole-based ligand series. nih.gov X-ray crystallography studies revealed that the 3,4-dichlorophenyl substituent plays a crucial role in the inhibitor's binding to the sEH-P domain, fitting into a hydrophobic pocket and forming key interactions. nih.gov The discovery of SWE101 has provided a valuable chemical tool to explore the physiological and pathophysiological roles of the sEH-P domain. nih.govnih.gov
Table 2: Potent Inhibition of sEH-P by a 3,4-Dichlorophenyl-containing Compound
| Compound Name | Target Domain | Enzyme | IC50 (human sEH-P) |
|---|
Data from a study on the discovery of sEH-P inhibitors. nih.gov
HIV-1 integrase is a key enzyme responsible for integrating the viral DNA into the host genome, making it a prime target for antiretroviral therapy. nih.gov Various chemical scaffolds have been explored for their ability to inhibit this enzyme.
While there is no direct evidence of this compound as an HIV-1 integrase inhibitor, the broader class of benzoic acid derivatives has shown promise. For example, some dihydroxybenzoic acid derivatives have been identified as inhibitors. The general structure of many integrase inhibitors involves a scaffold that can chelate the magnesium ions in the enzyme's active site. Research into various pyridine-based inhibitors has also shown that substitutions with chloro- and fluoro-phenyl groups can be beneficial for antiviral potency. nih.gov However, further research is needed to specifically explore the potential of the 3,4-dichlorophenyl benzoic acid scaffold in this context.
The interaction between the bacterial RNA polymerase (RNAP) core enzyme and the sigma (σ) factor is essential for the initiation of transcription and represents a promising target for novel antibiotics. nih.gov
Studies have identified that benzoyl and benzyl (B1604629) benzoic acid derivatives are effective inhibitors of this protein-protein interaction. nih.gov Notably, a lead compound in this series contained a dichlorobenzyl group, and further optimization led to derivatives with a 3,4-dichlorobenzene moiety. These compounds are designed to mimic the σ factor at its primary binding site on the RNAP, thereby preventing the formation of the RNAP holoenzyme. nih.gov The benzoic acid portion of these molecules is predicted to interact with key arginine residues in the β' clamp helix domain of RNAP. The presence of electron-withdrawing groups on the benzoic acid, such as halogens, was found to increase the antibacterial activity.
Methionyl-tRNA synthetase (MetRS) is a crucial enzyme in protein synthesis, responsible for attaching methionine to its corresponding tRNA. researchgate.net Its inhibition has been explored as a potential strategy in anticancer research.
While direct studies linking this compound to MetRS inhibition are not available, the broader class of benzoic acid derivatives has been investigated for anticancer properties. nih.gov For instance, certain dihydroxybenzoic acid derivatives have been shown to inhibit histone deacetylases (HDACs), leading to the retardation of cancer cell growth. The exploration of stable analogues of methionyl adenylate has also led to the identification of potent MetRS inhibitors. researchgate.net Further research is required to determine if the this compound scaffold can be adapted to effectively inhibit MetRS and exhibit anticancer activity.
Receptor Binding and Signaling Pathway Modulation
The biphenyl (B1667301) scaffold, characterized by two interconnected phenyl rings, is a prevalent structural motif in medicinal chemistry. Its inherent properties, such as metabolic stability and the ability to adopt specific conformations, allow for precise interactions with a multitude of biological targets. The substitution pattern on these rings is crucial for determining the binding affinity and functional activity at various receptors. The compound this compound and its structural analogues have been the subject of extensive research, revealing a broad spectrum of biological activities. These activities stem from their ability to modulate the function of diverse proteins, including nuclear receptors, membrane transporters, and key factors in cellular signaling and communication pathways. This section details the interactions of these compounds with several key molecular targets.
The Estrogen Receptor Alpha (ERα), a nuclear hormone receptor, is a critical therapeutic target, particularly in the context of ERα-positive (ERα+) breast cancer. nih.gov The receptor's ligand-binding domain (LBD) features a large, flexible hydrophobic pocket that can accommodate a wide variety of compounds. nih.gov The binding affinity is primarily determined by hydrophobic contacts within this pocket, supplemented by specific hydrogen bonds. nih.gov
Benzoic acid derivatives have been developed as selective estrogen receptor degraders (SERDs), which represent an effective strategy to combat resistance in breast cancer. nih.gov Structure-activity relationship (SAR) studies have shown that substituting the acrylic acid moiety of known SERDs with benzoic acid can yield compounds with potent binding affinity for ERα. nih.gov For instance, compound D24, a benzoic acid derivative, demonstrated a strong ability to bind to and degrade ERα, leading to an inhibitory effect on the MCF-7 breast cancer cell line. nih.gov
The interaction with ERα is highly specific. The natural ligand, estradiol, forms crucial hydrogen bonds with the amino acid residues Arg394, Glu353, and His524 within the binding site. researchgate.net The structural features of any ligand, including its hydrophobic backbone and hydrogen bonding capacity, are essential for high-affinity binding. nih.govresearchgate.net The flexible nature of the ERα LBD allows it to reshape around different ligands, stabilizing the complex through these complementary interactions. nih.gov This adaptability is key to understanding how structurally diverse ligands, including those based on the this compound scaffold, can function as ERα modulators.
Table 1: Examples of Ligand Binding Affinities for Human Estrogen Receptor α This table is for illustrative purposes and includes data for various ligands to demonstrate the range of binding affinities.
| Ligand | Binding Affinity (kcal/mol) | Reference |
|---|---|---|
| MA | -9.7 | researchgate.net |
| TF | -8.5 | researchgate.net |
| BM | -8.2 | researchgate.net |
| PAC | -8.1 | researchgate.net |
ATP-binding cassette (ABC) transporters are membrane proteins involved in the transport of a wide array of substrates across cellular membranes. nih.gov The B-subgroup of ABC transporters, such as ABCB19, plays a significant role in plant physiology, particularly in the transport of the hormone auxin. nih.govresearchgate.net
More recently, ABCB19 has also been identified as an exporter of brassinosteroids, a class of steroidal phytohormones. researchgate.netugent.be Bioactive brassinosteroids are potent activators of the ATP hydrolysis activity of ABCB19, and transport assays have confirmed that ABCB19 directly transports these molecules. researchgate.netugent.be This modulation of ABCB19 activity by various small molecules, including benzoic acid analogues, highlights its importance as a regulatory hub in plant development.
Table 2: Compounds Modulating ABCB Transporter Activity
| Compound | Transporter(s) Affected | Observed Effect | Reference |
|---|---|---|---|
| Gravicin | ABCB19 | Enhances auxin retention | nih.gov |
| 5-nitro-2-(3-phenylpropylamino)-benzoic acid (NPPB) | ABCB19, ABCB4 | Blocks ion channel activity, inhibits polar auxin transport | nih.govnih.gov |
Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression with population density. semanticscholar.orgnih.gov This process relies on the production and detection of small signaling molecules known as autoinducers (AIs). nih.gov In many Gram-negative bacteria, this communication is mediated by acylated homoserine lactones (AHLs), which are produced by LuxI-type synthases and detected by LuxR-type receptor proteins. semanticscholar.orgresearchgate.net Disrupting this signaling pathway is an attractive strategy for developing anti-infective therapies. researchgate.netnih.gov
Plant-derived compounds, including benzoic acid derivatives, have been identified as inhibitors of AHL-mediated QS. researchgate.netnih.gov These molecules can act through several mechanisms, including specific binding to LuxR-type receptors, which prevents the binding of the native AHL signal and subsequent gene activation. researchgate.netnih.gov For example, studies on analogues of the marine bacterial metabolite 3-methyl-N-(2'-phenylethyl)-butyramide revealed that related phenethylamides can act as QS inhibitors. nih.gov A panel of synthesized analogues showed that specific substitutions could significantly increase the attenuation of QS-regulated phenotypes, with N-(4-fluorophenyl)-3-phenylpropanamide being particularly effective against Vibrio harveyi. nih.gov
Chemokine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the migration of immune cells in response to chemokine ligands. nih.govescholarship.org CC chemokine receptor 2 (CCR2) is implicated in numerous inflammatory diseases, making it a significant drug target. nih.govescholarship.org Rather than competing directly with the natural ligand at the primary (orthosteric) binding site, allosteric modulators bind to a distinct site on the receptor. frontiersin.org This binding changes the receptor's conformation, thereby altering its affinity for the natural ligand or its ability to signal. frontiersin.org
Negative allosteric modulators (NAMs) can inhibit receptor function non-competitively. frontiersin.org Structural studies of CCR2 have revealed a novel, highly "druggable" allosteric pocket on the intracellular side of the receptor. nih.gov A compound known as CCR2-RA-[R] binds to this site, overlapping with the region where G proteins would normally bind. nih.gov This binding locks the receptor in an inactive state, blocking the conformational changes required for activation and preventing G protein coupling. nih.gov
The phenomenon of allosteric modulation can also occur in receptor heterodimers. Studies on cells co-expressing CCR2 and another chemokine receptor, CXCR4, have shown that a specific antagonist for one receptor can allosterically inhibit the binding of a chemokine to the other receptor within the dimer. nih.gov This cross-inhibition demonstrates that the effects of allosteric modulators can extend beyond the direct target receptor, with important implications for their therapeutic use. nih.gov
Table 3: Examples of Allosteric Modulators for Chemokine Receptors
| Modulator | Receptor(s) | Type of Modulation | Reference |
|---|---|---|---|
| CCR2-RA-[R] | CCR2 | Negative Allosteric Modulator (NAM) | nih.govnih.gov |
| Reparixin | CXCR1/CXCR2 | Negative Allosteric Modulator (NAM) | frontiersin.org |
The initiation of protein synthesis in eukaryotes is a tightly regulated process that is crucial for cell growth and survival. harvard.edu A key step is the formation of the eIF4F complex, which requires the interaction between the eukaryotic initiation factor 4E (eIF4E) and the scaffolding protein eIF4G. nih.govnih.gov Disrupting this specific protein-protein interaction is a promising strategy for cancer therapy, as many oncogenic proteins are synthesized via this pathway. nih.govresearchgate.net
A prototypical inhibitor of this interaction is 4EGI-1, a compound that includes a 3,4-dichlorophenyl moiety in its structure. nih.govlookchem.com 4EGI-1 was discovered through high-throughput screening and has been shown to bind to eIF4E, effectively blocking its association with eIF4G. nih.govresearchgate.net This disruption prevents the formation of the eIF4F complex, leading to the inhibition of cap-dependent translation. nih.govnih.gov
Subsequent research has focused on designing and synthesizing rigidified analogues of 4EGI-1 to improve potency. nih.govharvard.edu By bridging the phenyl group of the 2-(4-(3,4-dichlorophenyl)thiazol-2-yl) moiety into a tricyclic system, researchers created a series of new compounds. nih.govharvard.edu Many of these analogues were found to be significantly more potent than the original 4EGI-1 in both inhibiting the eIF4E/eIF4G interaction and suppressing the proliferation of human cancer cells. harvard.edunih.govharvard.edu These findings validate the eIF4E/eIF4G interface as a viable target for small-molecule inhibitors based on the dichlorophenyl scaffold.
Table 4: Activity of 4EGI-1 and its Analogues
| Compound | Target | Mechanism of Action | Reference |
|---|---|---|---|
| 4EGI-1 | eIF4E/eIF4G Interaction | Binds eIF4E, disrupts eIF4F complex formation, inhibits cap-dependent translation | nih.govnih.govnih.gov |
Peroxisome proliferator-activated receptor gamma (PPAR-γ) is a nuclear receptor that plays a central role in adipocyte differentiation and macronutrient metabolism. nih.govmybiosource.com It is the molecular target for the thiazolidinedione class of drugs used to treat type 2 diabetes by improving insulin (B600854) sensitivity. nih.gov Activation of PPAR-γ regulates genes involved in the release, transport, and storage of fatty acids and influences the secretion of adipocytokines that mediate insulin action. nih.gov
In the search for new treatments for type 2 diabetes and dyslipidemia, series of acylindole-1-benzylcarboxylic acids were designed and synthesized as PPAR-γ modulators. nih.gov This research identified compounds that act as PPAR-γ agonists, demonstrating that the carboxylic acid scaffold can be adapted to target this receptor. nih.gov One such agent, 2-[3-[[3-(4-Chlorobenzoyl)-2-methyl-6-(trifluoromethoxy)-1H-indol-1-yl]methyl]phenoxy]-(2R)-butanoic acid (12d), showed potent efficacy in lowering glucose and lipids in animal models. nih.gov This compound was designed to be a PPAR-γ modulator with moderate PPAR-α agonistic activity, which contributed to its beneficial effects on lipid profiles and appeared to potentiate its glucose-lowering efficacy. nih.gov
While natural agonists for PPAR-γ include polyunsaturated fatty acids and phytanic acid, the development of synthetic agonists like the aforementioned butanoic acid derivative showcases the potential for compounds containing a substituted phenyl ring and a carboxylic acid group to be tailored for PPAR-γ agonism. nih.govnih.gov
Antimicrobial Activity Research (excluding clinical data)
Research into the antimicrobial properties of benzoic acid and its derivatives is extensive, although specific data for this compound is not widely reported. However, studies on analogous compounds offer a glimpse into its potential antimicrobial profile.
Antibacterial Spectrum and Efficacy Against Diverse Bacterial Strains (e.g., E. coli, B. subtilis, S. aureus, Mycobacterium tuberculosis)
In a broader context, various benzoic acid derivatives have shown activity against common pathogens. For example, studies on phenolic benzaldehydes and benzoic acids have demonstrated their bactericidal effects against Escherichia coli and Staphylococcus aureus. nih.gov The activity is often influenced by the type and position of substituents on the benzene (B151609) ring. nih.gov For instance, certain pyrazole (B372694) derivatives of benzoic acid have shown potent activity against S. aureus and B. subtilis. nih.gov Specifically, some 3-(4-chlorophenyl)-4-substituted pyrazoles have been synthesized and tested for their activity against Mycobacterium tuberculosis, with some compounds showing promising results. nih.gov Furthermore, substituted urea derivatives prepared from 3,4-dichlorophenyl isocyanate have shown appreciable activity against Mycobacterium tuberculosis H37Rv, with growth inhibition in the range of 80-89% at a concentration of 6.25 µM. nih.gov
While these findings relate to analogues, they suggest that the 3,4-dichlorophenyl moiety, in combination with a carboxylic acid function, could be a structural motif worth investigating for antibacterial properties.
Antifungal Efficacy and Proposed Mechanisms of Action
Specific data on the antifungal efficacy and mechanisms of this compound is scarce. However, the broader class of benzoic acid derivatives has been a subject of antifungal research. The proposed mechanisms of action for antifungal benzoic acid derivatives often involve the disruption of the fungal cell membrane. nih.gov For example, some benzoic acid derivatives are believed to target CYP53, a fungal-specific enzyme, leading to their antifungal effects. nih.gov
Studies on other halogenated phenyl derivatives have also shown antifungal potential. For instance, novel 1,2,4-triazole (B32235) derivatives containing a 2,4-dichlorophenyl group have exhibited antifungal activity against Microsporum gypseum. nih.gov While these are not direct analogues, they highlight the potential contribution of dichlorinated phenyl rings to antifungal activity.
Antiviral Activity Assessments
There is currently a lack of specific antiviral activity assessments for this compound in the available scientific literature. However, research on other benzoic acid derivatives has shown promise in this area. For example, a newly synthesized benzoic acid derivative, NC-5, has been reported to possess potent anti-influenza activity both in vitro and in vivo, with a proposed mechanism involving the inhibition of neuraminidase. nih.gov Additionally, other studies have reported the antiviral activity of certain benzoic acid derivatives against Herpes Simplex Virus (HSV). mdpi.comresearchgate.net These findings suggest that the benzoic acid scaffold can be a starting point for the development of antiviral agents.
Anticancer Activity Research (excluding clinical data)
The anticancer potential of benzoic acid derivatives has been an active area of investigation, with some studies pointing towards the importance of specific substitutions on the biphenyl or benzoic acid core.
In Vitro Cytotoxicity Profiling against Various Cancer Cell Lines (e.g., MCF-7, HT-29)
Direct in vitro cytotoxicity data for this compound against cancer cell lines such as the human breast adenocarcinoma cell line (MCF-7) and the human colon adenocarcinoma cell line (HT-29) is not well-documented. However, studies on related biphenyl carboxylic acids have shown cytotoxic effects. For instance, a library of small molecule biphenyl carboxylic acids was screened for in vitro anticancer activity against MCF-7 and MDA-MB-231 breast cancer cells, with some compounds showing notable activity. nih.gov
While specific data for the 3,4-dichloro substituted benzoic acid is lacking, the general class of benzoic acid derivatives has been evaluated for cytotoxicity against various cancer cell lines. For example, propolis, which is rich in phenolic compounds including benzoic acid derivatives, has been shown to enhance the in vitro cytotoxic activity of chemotherapeutic agents against HT-29 colon cancer cells. nih.gov
Mechanistic Studies on Antiproliferative Effects (e.g., induction of apoptosis, specific enzyme inhibition, protein-protein interaction disruption)
The precise mechanisms by which this compound might exert antiproliferative effects have not been elucidated due to a lack of specific studies. However, research on related benzoic acid derivatives provides some potential mechanisms.
One studied mechanism for the anticancer activity of some benzoic acid derivatives is the induction of apoptosis. For example, derivatives of gallic acid (3,4,5-trihydroxybenzoic acid) have been shown to induce apoptosis in various tumor cell lines. nih.gov
Another potential mechanism is the inhibition of specific enzymes crucial for cancer cell survival. For instance, some benzoic acid derivatives have been investigated as inhibitors of α-amylase, an enzyme that could be relevant in the context of cancer metabolism. mdpi.com Additionally, certain new cyclopentaquinoline and 3,5-dichlorobenzoic acid hybrids have been evaluated as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitors, which could have implications in neurodegenerative diseases and potentially in cancer. nih.gov
The disruption of protein-protein interactions is another emerging area in cancer therapy. While no direct evidence exists for this compound, the general principle of using small molecules to interfere with these interactions is a valid approach in drug discovery. nih.gov
Phytochemical and Agrochemical Relevant Biological Activities
The unique structural characteristics of this compound, particularly the presence of the dichlorinated phenyl ring, have prompted investigations into its potential applications in agriculture and phytochemistry. This section explores the herbicidal, fungicidal, and insecticidal properties of the compound and its structural analogues, highlighting their mechanisms of action and potential for development as agrochemicals.
The 3,4-dichloroaniline (B118046) moiety, a key structural component related to this compound, serves as a precursor for several commercial herbicides, including propanil, diuron, and linuron. nih.gov This suggests that the 3,4-dichlorophenyl group is a significant pharmacophore for herbicidal activity. The herbicidal and plant growth inhibitory effects of compounds containing this moiety are often linked to their ability to interfere with essential physiological and biochemical processes in plants.
Furthermore, some benzoic acid derivatives can act as plant growth regulators by interfering with hormone signaling pathways. Salicylic acid, a related phytohormone, is known to regulate plant growth by affecting cell division and expansion, often in antagonism with other hormones like gibberellins (B7789140) (GA) and ethylene. frontiersin.org Growth inhibitors can block specific stages of GA biosynthesis, leading to reduced shoot growth. mdpi.com Similarly, derivatives of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid have been associated with herbicidal activities, indicating the broad potential of dichlorophenyl-containing acids in plant growth control. researchgate.net
Table 1: Growth Inhibitory Effect of 3,5-Dichlorophenol on Lemna gibba
Source: Adapted from Baskar et al., 2016. scispace.comresearchgate.net
Analogues of this compound have demonstrated significant potential as fungicides for crop protection. The core structure of benzoic acid and its derivatives is known to exhibit antifungal properties, with research indicating that the presence of a carboxyl group is often crucial for activity. nih.gov
Studies on benzoic acid derivatives isolated from Piper pesaresanum have shown potent activity against major phytopathogenic fungi affecting cocoa crops. nih.gov For instance, certain derivatives were highly effective against Moniliophthora roreri, the cause of frosty pod rot, with some showing a lower IC50 value than the commercial fungicide Mancozeb®. nih.gov The activity of these compounds is also noted against Fusarium solani and Phytophthora sp., suggesting a broad spectrum of action. nih.gov
The 3,4-dichloro substitution pattern is a key feature in some modern fungicides. Novel strobilurin fungicides incorporating a 3,4-dichloroisothiazole ring have been synthesized and show high efficacy against a range of plant pathogens, including wheat powdery mildew (Erysiphe graminis) and corn rust (Puccinia sorghi). nih.gov These compounds function by inhibiting the mitochondrial cytochrome bc1 complex, a critical enzyme in fungal respiration. nih.gov The development of resistance to existing fungicides drives the need for novel structures, and dichlorinated compounds represent a promising avenue of research. Additionally, heterocyclic compounds prepared from 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid have exhibited antifungal properties. researchgate.net
Table 2: Antifungal Activity of Benzoic Acid Derivatives against Cocoa Pathogens
Source: Adapted from López-Giraldo et al., 2021. nih.gov
The 3,4-dichlorophenyl group is present in several classes of compounds investigated for insecticidal activity. These investigations highlight the versatility of this chemical moiety in designing new pest control agents, particularly against lepidopteran pests.
One study focused on synthetic derivatives of cantharidin, where the inclusion of a 3,4-dichlorophenyl ring resulted in a compound with excellent larvicidal activity against the diamondback moth, Plutella xylostella. nih.gov At a concentration of 100 mg/L, this analogue achieved 100% mortality. nih.gov
In another class of insecticides, diacylhydrazines and acylhydrazones, the presence of a dichlorophenyl substituent has been linked to high insecticidal efficacy. researchgate.net These compounds are known for their selective action and low toxicity to vertebrates. researchgate.net Certain derivatives bearing this group showed significant mortality rates against destructive agricultural pests like Spodoptera exigua and Helicoverpa armigera. researchgate.net
Furthermore, novel isoxazoline (B3343090) insecticides containing a 3,5-dichlorophenyl group have been developed and tested. mdpi.com A key intermediate in their synthesis is a dichlorophenyl-containing benzoic acid derivative. The final compounds exhibited potent insecticidal activity against Plutella xylostella, with some derivatives showing significantly lower LC50 values than commercial standards like ethiprole (B1671408) and avermectin. mdpi.com
Table 3: Insecticidal Activity of Dichlorophenyl-Containing Analogues
Source: Adapted from Wang et al., 2023 nih.gov, Liu et al., 2015 researchgate.net, and Wang et al., 2023 mdpi.com.
An in-depth analysis of the chemical compound this compound reveals a molecule designed with specific structural features that are critical for its interactions within biological systems. The study of its structure-activity relationships (SAR) provides a clear framework for understanding how this compound and its derivatives can be optimized for therapeutic efficacy and selectivity.
Structure Activity Relationship Sar Studies and Rational Molecular Design
The rational design of biologically active molecules like 3-(3,4-dichlorophenyl)benzoic acid hinges on a detailed understanding of how its chemical structure relates to its function. SAR studies are fundamental to this process, systematically dissecting the molecule to identify which components are essential for its activity.
Computational Chemistry and in Silico Modeling in 3 3,4 Dichlorophenyl Benzoic Acid Research
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme), forming a stable complex. frontiersin.org This method is instrumental in predicting the interaction between a potential drug molecule and its biological target.
Molecular docking simulations are employed to understand how compounds structurally related to 3-(3,4-dichlorophenyl)benzoic acid fit into the active sites of specific enzymes and receptors. For instance, in a study on new iodinated 4-(3H)-quinazolinones featuring a 3-(3,4-dichlorophenyl) substituent, molecular docking was used to investigate their interaction with the enzyme dihydrofolate reductase (DHFR). nih.gov The results of such studies reveal key binding modes, identifying which amino acid residues in the target protein form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the ligand. nih.govnih.gov
These interactions are fundamental to the ligand's biological activity. Docking studies can show, for example, that the dichlorophenyl group engages in hydrophobic interactions within a specific pocket of the receptor's active site, while the benzoic acid moiety may form hydrogen bonds with polar residues. nih.gov By visualizing these binding modes, researchers can rationalize the observed biological activity and propose modifications to the ligand's structure to enhance binding and efficacy.
A search in the Protein Data Bank (PDB) reveals that a structurally similar compound, 3-{[(3,4-dichlorophenyl)carbamoyl]amino}benzoic acid, has a co-crystallized structure with a protein target (PDB ID: 5I7A), providing experimentally validated interaction data that can be used to calibrate and validate docking protocols for related molecules. nih.gov
Table 1: Example of Predicted Interactions from Molecular Docking
| Ligand Functional Group | Receptor Amino Acid Residue | Type of Interaction |
|---|---|---|
| Dichlorophenyl Ring | Leucine, Valine | Hydrophobic Interaction |
| Carboxylic Acid | Arginine, Serine | Hydrogen Bond, Ionic Interaction |
This table represents typical interactions predicted for benzoic acid derivatives in protein binding sites based on computational studies.
A critical output of molecular docking is the estimation of binding affinity, which is the strength of the interaction between the ligand and its target. wikipedia.org This is calculated using scoring functions, which are mathematical algorithms that approximate the binding free energy of the complex. nih.gov A lower (more negative) score generally indicates a more favorable binding affinity. researchgate.net
There are numerous scoring functions available, each with its own strengths and weaknesses. These can be broadly categorized as force-field-based, empirical, and knowledge-based. wikipedia.orgnih.gov Studies often use a consensus scoring approach, where multiple scoring functions are used to evaluate a docking pose, to increase the reliability of the prediction. nih.gov
For example, research on various protein-ligand complexes has evaluated the performance of several common scoring functions. nih.gov The ability of these functions to reproduce experimentally determined binding affinities varies, with functions like X-Score, PLP, and DrugScore often showing good correlation. nih.gov In the context of this compound derivatives, docking studies have demonstrated a good correlation between calculated binding affinities and experimentally measured cytotoxic activity (IC50 values), validating the predictive power of the computational model. nih.gov
Table 2: Common Scoring Functions Used in Molecular Docking
| Scoring Function | Type | Developer/Software |
|---|---|---|
| AutoDock Vina | Empirical/Machine Learning | The Scripps Research Institute |
| GoldScore | Force-Field Based | CCDC (Cambridge Crystallographic Data Centre) |
| ChemScore | Empirical | CCDC (Cambridge Crystallographic Data Centre) |
| LigScore | Empirical | Schrödinger, LLC |
| X-Score | Knowledge-Based/Empirical | University of Michigan |
This table is a compilation of widely used scoring functions in computational drug design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Methodologies
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ajrconline.orgspu.edu.sy The goal is to develop a predictive model that can estimate the activity of new, unsynthesized molecules. nih.gov
In a QSAR study, a set of molecules with known biological activities (the training set) is used to build a model. nih.gov The model correlates the activity with various "descriptors"—numerical representations of the molecules' physicochemical properties. These descriptors can be 2D (e.g., molecular weight, logP) or 3D (e.g., molecular shape, electrostatic fields). nih.gov
For derivatives containing the 3-(3,4-dichlorophenyl) moiety, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) have been successfully applied. nih.gov CoMFA models generate contour maps that visualize the regions around the molecule where modifications to steric and electrostatic properties would likely lead to an increase or decrease in biological activity. nih.gov These models are validated using an external test set of compounds to ensure their predictive power. nih.gov The success of these models helps to understand the ligand-receptor binding mechanism and guide the synthesis of more potent compounds. nih.gov
QSAR studies are crucial for identifying the key physicochemical properties that drive the biological activity of a compound series. ajrconline.org The most common parameters investigated are related to hydrophobicity, electronics, and sterics. mlsu.ac.inscribd.com
Hydrophobicity: This property, often quantified by the partition coefficient (logP) or the π-substituent constant, is critical for a drug's ability to cross cell membranes and interact with hydrophobic pockets in a receptor. scribd.com The dichlorophenyl group, for example, contributes significantly to the hydrophobicity of a molecule.
Electronic Effects: The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) influences a molecule's polarity and its ability to form interactions like hydrogen bonds. spu.edu.sy The Hammett substituent constant (σ) is a common descriptor for this effect. spu.edu.symlsu.ac.in The two chlorine atoms on the phenyl ring are strongly electron-withdrawing, which can significantly impact binding affinity.
Steric Parameters: The size and shape of a molecule, described by parameters like molar refractivity or Verloop steric parameters, determine how well it fits into a receptor's binding site. mlsu.ac.inscribd.com
QSAR analyses on related compounds have highlighted the importance of having electron-withdrawing and lipophilic groups at certain positions, as well as the role of hydrophobic interactions in the active site. nih.gov
Table 3: Key Physicochemical Parameters in QSAR Studies
| Parameter | Symbol | Property Measured | Relevance in Drug Design |
|---|---|---|---|
| Partition Coefficient | logP | Hydrophobicity | Membrane permeability, receptor binding scribd.com |
| Hammett Constant | σ | Electronic effect of substituents | Ionization, interaction strength spu.edu.sy |
| Molar Refractivity | MR | Molecular volume and polarizability | Steric fit in binding site |
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations provide a detailed understanding of the electronic structure and properties of a molecule. Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. bohrium.comnih.gov These calculations are performed on a single molecule and can predict a wide range of properties without experimental input.
DFT is used to optimize the three-dimensional geometry of a molecule, predicting bond lengths, bond angles, and dihedral angles. epstem.net It is also employed to calculate vibrational frequencies, which can be compared with experimental FT-IR and Raman spectra to confirm the molecular structure. bohrium.com
Furthermore, DFT is essential for elucidating electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that a molecule is more reactive.
Another valuable output is the Molecular Electrostatic Potential (MEP) surface. The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. bohrium.com This information is invaluable for predicting how a molecule will interact with other molecules, identifying sites prone to electrophilic or nucleophilic attack, and understanding intermolecular interactions like hydrogen bonding. bohrium.comnih.gov
For complex organic molecules like derivatives of this compound, DFT calculations provide fundamental insights into their structure and reactivity, which complements the findings from molecular docking and QSAR studies. mdpi.com
Electronic Structure, Reactivity, and Conformational Analysis
The fundamental characteristics of a molecule, including its stability, reactivity, and the way it interacts with its environment, are dictated by its electronic structure. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are pivotal in dissecting these properties. For this compound, a DFT analysis would typically involve optimizing the molecule's geometry to find its most stable three-dimensional arrangement.
From this optimized geometry, a wealth of information can be derived. The distribution of electron density, for instance, can be visualized through a molecular electrostatic potential (MEP) map . This map highlights regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), offering clues as to how the molecule will interact with other chemical species. For this compound, the carboxylic acid group would be expected to be a region of high negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential, indicating its propensity to act as a hydrogen bond donor.
Furthermore, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical descriptors of a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical stability; a larger gap generally implies lower reactivity.
Conformational analysis is another crucial aspect, particularly for a molecule with rotational freedom, such as the bond connecting the two phenyl rings in this compound. By systematically rotating this bond and calculating the energy at each step, a potential energy surface can be generated. This allows for the identification of the most stable conformers (energy minima) and the energy barriers to rotation (transition states). Understanding the preferred conformations is vital as the three-dimensional shape of a molecule is intimately linked to its biological activity and physical properties.
While specific DFT studies on this compound are not widely available in the public domain, research on structurally related dichlorophenyl derivatives often reveals the significant influence of the chlorine atoms on the electronic properties and reactivity of the molecule.
Spectroscopic Property Predictions relevant to Structural Elucidation
Computational methods are highly effective in predicting spectroscopic data, which can be invaluable for the structural elucidation of newly synthesized compounds. By simulating the vibrational and magnetic resonance spectra of a proposed structure, researchers can compare these predictions with experimental data to confirm the identity and purity of their sample.
For this compound, the theoretical infrared (IR) spectrum can be calculated from the vibrational frequencies obtained through a DFT analysis. Each vibrational mode corresponds to a specific motion of the atoms, such as the stretching of the C=O and O-H bonds in the carboxylic acid group, or the C-Cl stretching vibrations on the dichlorophenyl ring. The predicted frequencies and intensities of these vibrations can be correlated with the peaks observed in an experimental IR spectrum.
Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted with a high degree of accuracy. The theoretical ¹H and ¹³C NMR spectra are calculated by determining the magnetic shielding of each nucleus in the molecule. These predicted chemical shifts provide a detailed picture of the chemical environment of each atom, aiding in the assignment of the signals in the experimental NMR spectra. For instance, the chemical shifts of the protons and carbons in the two phenyl rings would be distinct and influenced by the positions of the chloro and carboxylic acid substituents.
An illustrative comparison of predicted versus experimental spectroscopic data for a related compound is often presented in research articles to validate the computational methodology.
| Spectroscopic Data | Predicted Value (Illustrative) | Experimental Value (Illustrative) |
| IR (C=O stretch) | 1720 cm⁻¹ | 1715 cm⁻¹ |
| ¹H NMR (COOH) | 12.5 ppm | 12.4 ppm |
| ¹³C NMR (C=O) | 168.0 ppm | 167.5 ppm |
| Note: The values in this table are for illustrative purposes to demonstrate the typical correlation between predicted and experimental data for similar compounds and are not actual data for this compound. |
Molecular Dynamics Simulations for Conformational Sampling and Ligand-Protein Complex Stability
While quantum mechanical methods provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, solvent effects, and the stability of molecular complexes.
For this compound, an MD simulation in a solvent such as water would reveal how the molecule tumbles and flexes, and how it interacts with the surrounding water molecules through hydrogen bonding and other non-covalent interactions. This provides a more realistic understanding of its conformational preferences in a solution environment compared to the gas-phase calculations in DFT.
In the context of drug design, MD simulations are particularly powerful for studying the stability of a ligand bound to its protein target. If this compound were identified as a potential inhibitor of an enzyme, for example, an MD simulation of the ligand-protein complex could be performed. By analyzing the trajectory of the simulation, researchers can assess the stability of the binding pose, identify key intermolecular interactions (such as hydrogen bonds and hydrophobic contacts) that anchor the ligand in the binding site, and calculate the binding free energy. This information is crucial for understanding the mechanism of action and for guiding the design of more potent analogues.
Virtual Screening and Ligand-Based Drug Design Approaches for Novel Analogues
The discovery of new bioactive molecules is a long and expensive process. Virtual screening is a computational technique that has revolutionized this endeavor by allowing for the rapid screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target.
If this compound were found to have a desirable biological activity, it could be used as a starting point for a virtual screening campaign. In a ligand-based virtual screening approach, the structure of this compound would be used as a template to search for other molecules in a database that have a similar shape and/or pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings). This is based on the principle that molecules with similar structures are likely to have similar biological activities.
Alternatively, in a structure-based virtual screening approach, if the three-dimensional structure of the biological target is known, computational docking can be used to predict the binding pose and affinity of a large number of compounds to the target's binding site.
Once a set of promising "hits" is identified from the virtual screen, these compounds can then be synthesized and tested experimentally. This significantly reduces the number of compounds that need to be evaluated in the laboratory, saving time and resources.
Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be employed to build mathematical models that correlate the chemical structures of a series of analogues with their biological activity. By identifying the key molecular descriptors that influence activity, these models can be used to predict the potency of new, unsynthesized analogues, thereby guiding the design of more effective compounds.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-(3,4-dichlorophenyl)benzoic acid and ensuring purity?
- Methodology : A common approach involves coupling reactions using halogenated aromatic precursors. For example, derivatives like 3-(3,4-dichlorophenyl)propanoic acid are synthesized via chlorination of benzoic acid analogs using FeCl₃ as a catalyst under controlled conditions . Post-synthesis, purity is validated via HPLC (≥95% purity threshold) and structural confirmation via H NMR (e.g., aromatic proton signals at δ 7.2–8.1 ppm) and mass spectrometry (e.g., molecular ion peaks matching theoretical values) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- NMR : Aromatic protons adjacent to chlorine substituents exhibit deshielded signals (e.g., δ 7.5–8.0 ppm for dichlorophenyl groups) .
- MS : High-resolution ESI-MS confirms the molecular formula (e.g., [M-H]⁻ ion at m/z 295.94 for C₁₃H₇Cl₂O₂) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are used to assess purity and retention time consistency .
Q. How does the solubility of this compound impact experimental design?
- Methodology : The compound’s limited aqueous solubility necessitates polar aprotic solvents (e.g., DMSO or DMF) for in vitro assays. For biological studies, stock solutions in DMSO (10–50 mM) are diluted in buffer systems (e.g., PBS) to avoid solvent toxicity (<1% v/v final concentration) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound derivatives?
- Methodology :
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., 3,5-dichloro vs. 3,4-dichloro substitutions) to isolate electronic or steric effects. For example, 3,4-dichlorophenyl groups enhance hydrophobic interactions in enzyme binding pockets .
- Dose-Response Curves : Use standardized assays (e.g., IC₅₀ determination in enzyme inhibition studies) with positive controls (e.g., known inhibitors like RPR260243) to validate reproducibility .
Q. What strategies are effective in mitigating intermediate instability during multi-step synthesis?
- Methodology :
- Low-Temperature Handling : Reactive intermediates (e.g., acyl chlorides) are stabilized at 0–5°C during coupling reactions .
- In Situ Characterization : Use FT-IR to monitor functional group transformations (e.g., carbonyl stretch at 1700–1750 cm⁻¹ for carboxylic acid intermediates) without isolating unstable species .
Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?
- Methodology :
- Docking Studies : Use software like AutoDock to predict binding affinity to targets (e.g., ion channels or enzymes). For example, the dichlorophenyl moiety’s hydrophobic surface area correlates with ERG channel modulation .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to evaluate electronic effects (e.g., chlorine’s electron-withdrawing impact on aromatic ring reactivity) .
Q. What analytical approaches address overlapping signals in NMR spectra of halogenated benzoic acids?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
